REACTION_CXSMILES
|
N([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[N:16]=[N+:17]=[N-])=[N+]=[N-].C(O)C.C(=O)=O>OCC(CO)O>[CH:15]1[C:10]2[C:5]3[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=3[N:17]=[N:16][C:11]=2[CH:12]=[CH:13][CH:14]=1
|
Name
|
|
Quantity
|
160 mg
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1=C(C=CC=C1)C1=C(C=CC=C1)N=[N+]=[N-]
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
OCC(O)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solution thus obtained
|
Type
|
CUSTOM
|
Details
|
The cell was irradiated with light in the same manner
|
Type
|
CUSTOM
|
Details
|
After the irradiation
|
Type
|
EXTRACTION
|
Details
|
the reaction product was extracted with 2l of diethyl ether
|
Type
|
CUSTOM
|
Details
|
Diethyl ether was removed off by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2N=NC=3C=CC=CC3C21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62 mg | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 50.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |